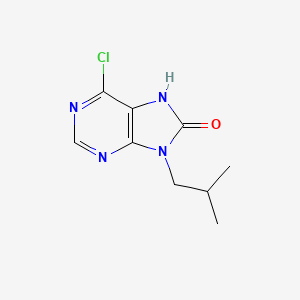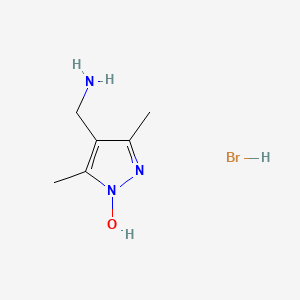![molecular formula C7H6BrN3O B11881059 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is an organic compound belonging to the pyrazolopyridine family This compound is characterized by a bromine atom at the 5th position and a methyl group at the 1st position of the pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloro-2-pyridinecarboxaldehyde with hydrazine, followed by bromination to introduce the bromine atom at the 5th position . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, or ethanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The bromination step is crucial and requires careful control of temperature and reagent concentrations to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used as a photosensitive dye in laser printers and photocopiers.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
5-bromo-1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one |
InChI |
InChI=1S/C7H6BrN3O/c1-11-7-4(2-10-11)6(12)5(8)3-9-7/h2-3H,1H3,(H,9,12) |
InChI Key |
UDSNYXFSTLIMBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)C(=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)

![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)








![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)

